4-(4-Bromophenyl)piperidin-4-ol
Overview
Description
4-(4-Bromophenyl)piperidin-4-ol is a compound of interest in various fields, including organic chemistry and medicinal chemistry, due to its unique structure and potential applications. The molecule consists of a piperidine ring substituted with a 4-bromophenyl group and a hydroxyl group at the same carbon, providing distinct chemical and physical properties.
Synthesis Analysis
The synthesis of related piperidin-4-ols involves several key steps, including cyclization reactions, reductions, and rearrangements. An example of a related synthesis approach is the gold-catalyzed cyclization of N-homopropargyl amides, followed by chemoselective reduction and spontaneous Ferrier rearrangement to yield piperidin-4-ols. This method demonstrates modularity, efficiency, and good stereoselectivity, highlighting the synthetic accessibility of such compounds (Cui, Li, & Zhang, 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(4-Bromophenyl)piperidin-4-ol has been characterized by various spectroscopic techniques, including FT-IR, FT-Raman, NMR, and UV spectroscopy. These analyses provide detailed information on the vibrational and electronic structures, as well as insight into hydrogen bonding patterns and molecular geometry (Vitnik & Vitnik, 2015).
Chemical Reactions and Properties
Chemical reactions involving 4-(4-Bromophenyl)piperidin-4-ol and its analogues include enantiomeric resolutions, chiral synthesis, and interactions with organoboron reagents. These reactions underscore the compound's reactivity and its potential utility in asymmetric synthesis and chiral resolution processes (Senda, Ogasawara, & Hayashi, 2001).
Physical Properties Analysis
The physical properties of 4-(4-Bromophenyl)piperidin-4-ol derivatives, including their crystalline structure and hydrogen bonding patterns, have been elucidated through X-ray diffraction studies. These studies reveal the compound's solid-state characteristics, such as molecular packing, hydrogen bond arrangements, and crystal lattice parameters, contributing to a deeper understanding of its physical properties (Balderson, Fernandes, Michael, & Perry, 2007).
Chemical Properties Analysis
The chemical properties of 4-(4-Bromophenyl)piperidin-4-ol and related compounds are defined by their reactivity and interactions with various chemical reagents. Studies focusing on the synthesis, characterization, and reactivity of these compounds provide valuable insights into their chemical behavior, including reactivity patterns, stereochemistry, and potential for forming derivatives with diverse biological activities (Bi, 2014).
Scientific Research Applications
1. Alzheimer’s Disease Treatment
- Summary of Application: 4-(4-Bromophenyl)piperidin-4-ol derivatives were synthesized and evaluated as multifactorial agents for the treatment of Alzheimer’s disease (AD). Among all the analogues, AB11 and AB14 showed the best activity against acetylcholinesterase (AChE) with IC50 = 0.029 M and 0.038 M, respectively .
- Methods of Application: The compounds were synthesized and their activities were evaluated using in-vitro and in-silico based studies .
- Results: Both compounds also acted as a good antioxidant agent (IC50 = 26.38 M for AB11 and 23.99 M for AB14), while AB11 is the only molecule that displayed moderate inhibition of amyloid beta (A ) (43.25% at 500 M) .
2. HIV Treatment
- Summary of Application: A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV .
- Methods of Application: The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .
- Results: The CCR5 antagonistic activities of the compounds have also been evaluated .
3. Analgesic Effects
- Summary of Application: 4-(4-Bromophenyl)-4-piperidinol is reported to show potential analgesic effects .
- Methods of Application: The analgesic effects of 4-(4-bromophenyl)-4-piperidinol in mice has been studied using a tail immersion assay .
- Results: The specific results or outcomes of this study are not provided in the available information .
4. Fluorescent Sigma Receptor Probes
- Summary of Application: 4-(4-Chlorophenyl)piperidin-4-ol, a compound similar to 4-(4-Bromophenyl)piperidin-4-ol, can be used as potential fluorescent sigma receptor probes .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the available information .
- Results: The specific results or outcomes of this study are not provided in the available information .
5. Antioxidant Activity
- Summary of Application: 4-(4-Bromophenyl)piperidin-4-ol is reported to show potential antioxidant activity .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the available information .
- Results: The specific results or outcomes of this study are not provided in the available information .
6. Unknown Application
- Summary of Application: 4-(4-Bromophenyl)piperidin-4-ol hydrochloride is a compound that is available for purchase, but its specific applications are not provided in the available information .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the available information .
- Results: The specific results or outcomes of this study are not provided in the available information .
4. Fluorescent Sigma Receptor Probes
- Summary of Application: 4-(4-Chlorophenyl)piperidin-4-ol, a compound similar to 4-(4-Bromophenyl)piperidin-4-ol, can be used as potential fluorescent sigma receptor probes .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the available information .
- Results: The specific results or outcomes of this study are not provided in the available information .
5. Antioxidant Activity
- Summary of Application: 4-(4-Bromophenyl)piperidin-4-ol is reported to show potential antioxidant activity .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the available information .
- Results: The specific results or outcomes of this study are not provided in the available information .
6. Unknown Application
- Summary of Application: 4-(4-Bromophenyl)piperidin-4-ol hydrochloride is a compound that is available for purchase, but its specific applications are not provided in the available information .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the available information .
- Results: The specific results or outcomes of this study are not provided in the available information .
Safety And Hazards
properties
IUPAC Name |
4-(4-bromophenyl)piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-10-3-1-9(2-4-10)11(14)5-7-13-8-6-11/h1-4,13-14H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLXJYQUWCNYBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206712 | |
Record name | 4-(4-Bromophenyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)piperidin-4-ol | |
CAS RN |
57988-58-6 | |
Record name | 4-(4-Bromophenyl)-4-hydroxypiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57988-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Bromophenyl)piperidin-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057988586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-Bromophenyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-bromophenyl)piperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.496 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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